Regioisomeric Purity: 1,3-Dimethyl vs. 1,5-Dimethyl Pyrazole Substitution
The target compound is unequivocally identified as the 1,3-dimethyl-1H-pyrazole-4-carboxamide regioisomer, with an InChI Key of MCXZXLSNFMLOST-UHFFFAOYSA-N . The closely related 1,5-dimethyl regioisomer (CHEBI:121264 [1]) possesses an identical molecular formula (C14H15N3O3) and molecular weight (273.29 g/mol) but differs in the substitution pattern on the pyrazole ring. This regioisomeric distinction is critical because the spatial orientation of the methyl group adjacent to the carboxamide linkage influences the dihedral angle between the pyrazole and benzodioxin rings, potentially altering binding to planar enzyme active sites. Without explicit analytical confirmation (e.g., 1H NMR, HPLC retention time, or X-ray crystallography), the two isomers cannot be distinguished by mass spectrometry or elemental analysis alone, posing a risk for procurement errors.
| Evidence Dimension | Regioisomeric identity (methyl substitution pattern on pyrazole) |
|---|---|
| Target Compound Data | 1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS 515177-37-4; InChI Key: MCXZXLSNFMLOST-UHFFFAOYSA-N) |
| Comparator Or Baseline | 1,5-dimethyl-1H-pyrazole-4-carboxamide (CHEBI:121264; distinct InChI Key) |
| Quantified Difference | Qualitative structural difference only; no quantitative bioactivity data available for direct comparison from non-excluded sources. |
| Conditions | Structural identity confirmed by InChI Key and SMILES notation . |
Why This Matters
Procurement of the incorrect regioisomer will invalidate any SAR study or biological assay built upon the specific 1,3-dimethyl substitution pattern.
- [1] ChEBI. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethyl-4-pyrazolecarboxamide (CHEBI:121264). Available at: https://www.ebi.ac.uk/chebi/chebiOntology.do?chebiId=CHEBI:121264 (Accessed 2026-04-29). View Source
